molecular formula C12H13BrO4 B13083134 3-Bromo-4-(pivaloyloxy)benzoic acid CAS No. 1131594-54-1

3-Bromo-4-(pivaloyloxy)benzoic acid

Cat. No.: B13083134
CAS No.: 1131594-54-1
M. Wt: 301.13 g/mol
InChI Key: RYJAKSDPCHGSCH-UHFFFAOYSA-N
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Description

3-Bromo-4-(pivaloyloxy)benzoic acid is an organic compound with the molecular formula C12H13BrO4. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydroxyl group at the 4-position is esterified with pivaloyl (trimethylacetyl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(pivaloyloxy)benzoic acid typically involves the esterification of 3-bromo-4-hydroxybenzoic acid with pivaloyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(pivaloyloxy)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a palladium catalyst.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products like 3-azido-4-(pivaloyloxy)benzoic acid or 3-thiocyanato-4-(pivaloyloxy)benzoic acid.

    Hydrolysis: 3-Bromo-4-hydroxybenzoic acid.

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

3-Bromo-4-(pivaloyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(pivaloyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and pivaloyloxy group can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(pivaloyloxy)benzoic acid is unique due to the presence of both bromine and pivaloyloxy groups, which confer distinct steric and electronic properties. These features can influence its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

CAS No.

1131594-54-1

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

IUPAC Name

3-bromo-4-(2,2-dimethylpropanoyloxy)benzoic acid

InChI

InChI=1S/C12H13BrO4/c1-12(2,3)11(16)17-9-5-4-7(10(14)15)6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

RYJAKSDPCHGSCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

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